2,5-Difluoro-4-isopropoxybenzaldehyde
Description
The exact mass of the compound this compound is 200.06488588 g/mol and the complexity rating of the compound is 197. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
3D Structure
Properties
IUPAC Name |
2,5-difluoro-4-propan-2-yloxybenzaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10F2O2/c1-6(2)14-10-4-8(11)7(5-13)3-9(10)12/h3-6H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLSGYUVERWPKBR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=C(C=C(C(=C1)F)C=O)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10F2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401248198 | |
| Record name | Benzaldehyde, 2,5-difluoro-4-(1-methylethoxy)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401248198 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2121512-60-3 | |
| Record name | Benzaldehyde, 2,5-difluoro-4-(1-methylethoxy)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2121512-60-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzaldehyde, 2,5-difluoro-4-(1-methylethoxy)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401248198 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
The Strategic Role of Fluorinated Aromatic Aldehydes in Advanced Chemical Synthesis
Fluorinated aromatic aldehydes are a class of organic compounds that have garnered considerable attention in advanced chemical synthesis. The introduction of fluorine, the most electronegative element, into an aromatic aldehyde structure profoundly alters its physicochemical properties. liberty.edu This includes modifications to the compound's reactivity, lipophilicity, metabolic stability, and binding affinity to biological targets. liberty.edu
These altered properties are highly advantageous in drug discovery and development. For instance, the presence of fluorine can enhance the potency and bioavailability of a drug candidate while reducing its susceptibility to metabolic degradation. liberty.edu Consequently, fluorinated aromatic aldehydes serve as crucial building blocks in the synthesis of a wide array of pharmaceuticals, including anti-cancer and anti-inflammatory agents. liberty.edu Beyond the realm of medicine, these compounds are also instrumental in the development of agrochemicals and specialty polymers. google.com
The synthesis of fluorinated benzaldehydes can be achieved through various methods, including formylation of fluorinated benzenes and halogen-exchange (HALEX) reactions on chlorinated benzaldehydes. google.com The choice of synthetic route often depends on the desired substitution pattern and the availability of starting materials.
2,5 Difluoro 4 Isopropoxybenzaldehyde: a Versatile Synthetic Intermediate
Established Synthetic Pathways and Reaction Schemes
The most logical and documented approaches to synthesizing this compound begin with a difluorinated phenol. The synthesis can be conceptually divided into two main stages: the introduction of the isopropoxy group and the subsequent formylation of the aromatic ring.
Multi-step Synthesis Routes via Substituted Phenol Precursors
A common and practical starting material for the synthesis of this compound is 2,5-Difluorophenol. sigmaaldrich.comnist.gov This precursor provides the core difluorinated aromatic ring, onto which the isopropoxy and aldehyde functionalities are sequentially introduced.
The initial step in the primary synthetic route involves the conversion of the hydroxyl group of 2,5-Difluorophenol into an isopropoxy ether. This is typically achieved via a Williamson ether synthesis. In this reaction, the phenolic proton is first removed by a suitable base to form a more nucleophilic phenoxide ion. This intermediate then undergoes nucleophilic substitution with an isopropyl halide, such as 2-bromopropane (B125204) or 2-iodopropane, to yield 1,4-Difluoro-2-isopropoxybenzene.
The choice of base and solvent is critical for the efficiency of this alkylation. Common bases include alkali metal carbonates (e.g., potassium carbonate, cesium carbonate) or hydroxides (e.g., sodium hydroxide). The reaction is typically carried out in a polar aprotic solvent like acetone, dimethylformamide (DMF), or acetonitrile (B52724), which facilitates the dissolution of the reactants and promotes the SN2 reaction mechanism.
Table 1: Representative Reagents for Williamson Ether Synthesis
| Reagent Type | Examples | Role in Reaction |
| Starting Material | 2,5-Difluorophenol | Provides the phenol backbone |
| Alkylating Agent | 2-Bromopropane, 2-Iodopropane | Source of the isopropyl group |
| Base | Potassium Carbonate (K₂CO₃), Sodium Hydride (NaH) | Deprotonates the phenol |
| Solvent | Acetone, Dimethylformamide (DMF), Acetonitrile | Reaction medium |
With the isopropoxy group in place, the next strategic challenge is the regioselective introduction of the formyl group at the C-4 position. Two primary strategies are employed for this purpose: directed ortho-metalation (DoM) and halogenation followed by metal-halogen exchange.
Directed ortho-Metalation (DoM): The isopropoxy group, while only a moderate directing group, can facilitate the deprotonation of the adjacent ortho position (C-3) with a strong organolithium base, such as n-butyllithium or sec-butyllithium. organic-chemistry.orgwalisongo.ac.id This process, known as directed ortho-metalation, generates a potent nucleophilic aryllithium species. organic-chemistry.orgwalisongo.ac.id This intermediate can then be trapped with an appropriate electrophile to introduce the desired functionality.
Halogenation Followed by Metal-Halogen Exchange: An alternative to direct deprotonation involves first introducing a halogen, typically bromine or iodine, at the desired position on the aromatic ring. This can be achieved through electrophilic aromatic substitution. The resulting aryl halide can then be converted into an organometallic reagent, either an organolithium species via lithium-halogen exchange or a Grignard reagent. walisongo.ac.id This approach provides a robust route to the same key nucleophilic intermediate as DoM.
Once the aryllithium or Grignard reagent is generated at the C-4 position of the 1,4-Difluoro-2-isopropoxybenzene core, the final step is the introduction of the aldehyde group, a process known as formylation.
Grignard/Organolithium Formylation: A widely used method for formylating organometallic reagents is the reaction with an N,N-disubstituted formamide, most commonly N,N-dimethylformamide (DMF). walisongo.ac.idwisc.edu The organolithium or Grignard reagent adds to the carbonyl group of DMF to form a stable hemiaminal alkoxide intermediate. Subsequent acidic workup hydrolyzes this intermediate to reveal the desired aldehyde, this compound. This method is often referred to as the Bouveault aldehyde synthesis. nist.gov
Vilsmeier-Haack Reaction: The Vilsmeier-Haack reaction is another powerful tool for the formylation of electron-rich aromatic rings. wikipedia.orgsciencemadness.org This reaction employs a Vilsmeier reagent, which is typically generated in situ from a substituted amide like DMF and a halogenating agent such as phosphorus oxychloride (POCl₃) or oxalyl chloride. wikipedia.orgsciencemadness.org The electron-rich 1,4-Difluoro-2-isopropoxybenzene can act as the nucleophile, attacking the electrophilic Vilsmeier reagent. Subsequent hydrolysis of the resulting iminium salt intermediate furnishes the aldehyde. wikipedia.org The reactivity of the aromatic substrate is crucial, as highly deactivated rings may not undergo formylation under standard Vilsmeier-Haack conditions. For some alkoxy-substituted benzenes, this reaction can be sluggish. sciencemadness.org
Table 2: Comparison of Formylation Methods
| Method | Reagents | Key Intermediate | Advantages | Considerations |
| Grignard/Organolithium | Organolithium/Grignard, DMF, Acid | Hemiaminal alkoxide | High regioselectivity, versatile | Requires strongly basic/anhydrous conditions |
| Vilsmeier-Haack | DMF, POCl₃ (or similar), Aromatic Substrate | Iminium salt | Milder than organolithium methods | Substrate must be sufficiently electron-rich |
Novel and Convergent Synthetic Transformations
While the multi-step pathway from 2,5-Difluorophenol is the most established, research into more convergent synthetic strategies is ongoing in the broader field of organic synthesis. A convergent approach would involve the coupling of larger, pre-functionalized fragments to assemble the target molecule in fewer steps. For instance, a hypothetical convergent synthesis could involve the coupling of a pre-formed isopropoxy-containing fragment with a difluorinated aromatic piece that already bears the aldehyde or a precursor to it. However, specific examples of such convergent syntheses for this compound are not widely reported in the literature.
Optimization of Reaction Conditions and Process Efficiency
Reaction Temperature: Both the alkylation and formylation steps are sensitive to temperature. The DoM and Grignard reactions require low temperatures (e.g., -78 °C) to prevent side reactions and ensure stability of the organometallic intermediates.
Choice of Reagents and Stoichiometry: The molar ratios of the substrate, base, and electrophile are carefully controlled to drive the reaction to completion and minimize the formation of byproducts.
Solvent and Concentration: The choice of solvent can significantly impact reaction rates and selectivity. Anhydrous conditions are critical for reactions involving organometallic intermediates.
Reaction Time: Monitoring the reaction progress using techniques like thin-layer chromatography (TLC) or gas chromatography (GC) allows for the determination of the optimal reaction time to ensure complete conversion without significant product degradation.
While general principles of process optimization are well understood, specific and detailed optimization studies for the synthesis of this compound are not extensively documented in publicly accessible literature. Such studies are often conducted in industrial settings to improve the scalability and cost-effectiveness of the synthesis.
Investigation of Catalytic Systems for Enhanced Yield and Selectivity
The development of advanced catalytic systems is crucial for enhancing the yield, selectivity, and environmental sustainability of benzaldehyde (B42025) synthesis. While classical methods like the Vilsmeier-Haack reaction are effective, research into transition metal-catalyzed and novel catalyst designs offers significant improvements. wikipedia.orgnih.gov
One sophisticated approach involves a two-step, one-pot procedure using organometallic reagents. acs.orgacs.org This method can be adapted for the synthesis of various functionalized benzaldehydes. It utilizes a palladium catalyst for a cross-coupling reaction. acs.orgacs.org The process first involves the reduction of a suitable precursor, like a Weinreb amide, with a hydride source such as Diisobutylaluminium hydride (DIBAL-H) to form a stable aluminum hemiaminal intermediate. acs.orgacs.org This intermediate protects the latent aldehyde, allowing for a subsequent palladium-catalyzed cross-coupling reaction with an organolithium reagent. acs.orgacs.org The use of pre-oxidized catalysts and specific phosphine (B1218219) ligands can be critical for reaction efficiency.
In the context of the Vilsmeier-Haack reaction, recent advancements have explored the use of heterogeneous catalysts to simplify product purification and catalyst recovery. For instance, a magnetic nanocatalyst (Fe3O4@SiO2@CS@POCl2-x) has been shown to efficiently generate the Vilsmeier-Haack complex in situ with DMF. nih.gov Such systems demonstrate high efficiency under mild conditions and allow for straightforward magnetic separation of the catalyst from the reaction mixture, contributing to a cleaner, more sustainable process. nih.gov
Below is a table summarizing catalytic systems applicable to the synthesis of substituted benzaldehydes.
| Catalyst System | Precursor Type | Key Reagents | Reaction Type | Key Features |
| Palladium (e.g., pre-oxidized with phosphine ligands) | Weinreb Amide | DIBAL-H, Organolithium Reagent | Reduction / Cross-Coupling | One-pot procedure; protects aldehyde functionality. acs.orgacs.org |
| Magnetic Nanocatalyst (Fe3O4@SiO2@CS@POCl2-x) | Electron-Rich Arene | DMF | Vilsmeier-Haack Formylation | Heterogeneous catalyst; mild conditions; easy recovery. nih.gov |
Applications of Continuous Flow Chemistry in Synthesis
Continuous flow chemistry presents a modern and advantageous alternative to traditional batch processing for the synthesis of aromatic aldehydes. This technology offers superior control over reaction parameters such as temperature, pressure, and mixing, leading to enhanced safety, reproducibility, and scalability.
While a specific study on the continuous flow synthesis of this compound is not detailed in the provided context, the successful application of this technology to a structurally similar compound, 2-isopropoxy-5-nitrobenzaldehyde, highlights its potential. acs.org In that synthesis, continuous flow was used for a selective nitration reaction, demonstrating that hazardous or highly exothermic reactions can be managed safely and efficiently. acs.org
Applying this to a Vilsmeier-Haack formylation would involve pumping the precursor (1,4-difluoro-2-isopropoxybenzene) and the Vilsmeier reagent through a heated reactor coil. The precise temperature control minimizes side reactions, and the small reaction volume at any given moment significantly reduces the risks associated with handling reactive intermediates. This approach could lead to higher yields and purity for this compound while facilitating easier scale-up for industrial production.
Impact of Solvent Systems and Temperature Profiles on Reaction Outcomes
The choice of solvent and the reaction temperature are critical parameters that significantly influence the outcome of the synthesis of this compound. These factors affect reaction rates, selectivity, and the stability of intermediates.
In Vilsmeier-Haack reactions, the solvent can play a direct role in the reaction's efficiency. A comparative study on the formylation of 2-methylpyrimidine-4,6-diol demonstrated that using DMF not only as a reagent but also as the solvent resulted in a higher yield and a shorter reaction time compared to other solvents like o-xylene, benzene (B151609), or dichloroethane. mdpi.com This suggests that for the formylation of 1,4-difluoro-2-isopropoxybenzene, a similar approach could be optimal.
For syntheses involving organometallic reagents, such as the palladium-catalyzed cross-coupling method, temperature control is paramount. These reactions are often initiated at low temperatures (e.g., 0 °C) to control the reactivity of the organolithium reagents and prevent side reactions with the sensitive aldehyde group. acs.orgacs.org The solvent in these cases, typically an inert aromatic hydrocarbon like toluene, is chosen for its compatibility with the reagents and its suitable temperature range. acs.org
The table below outlines the impact of different solvents on a Vilsmeier-Haack type reaction, based on findings from analogous syntheses. mdpi.com
| Solvent | Relative Reaction Time | Relative Yield | Notes |
| N,N-Dimethylformamide (DMF) | Shorter | Higher | Acts as both reagent and solvent, leading to improved performance. mdpi.com |
| o-Xylene | Longer | Lower | Common high-boiling point solvent for organic synthesis. mdpi.com |
| Benzene | Longer | Lower | A standard non-polar aromatic solvent. mdpi.com |
| Dichloroethane | Longer | Lower | A polar aprotic solvent. mdpi.com |
Reactivity Profile and Mechanistic Investigations of 2,5 Difluoro 4 Isopropoxybenzaldehyde
Reactions Involving the Aldehyde Functionality
The aldehyde group, with its electrophilic carbonyl carbon, is the focal point for a variety of chemical transformations. The presence of two electron-withdrawing fluorine atoms on the benzene (B151609) ring is expected to enhance the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack compared to unsubstituted benzaldehyde (B42025). Conversely, the electron-donating isopropoxy group at the para-position partially mitigates this effect through resonance.
Nucleophilic Addition Reactions to the Carbonyl Group
Nucleophilic addition to the carbonyl group of 2,5-Difluoro-4-isopropoxybenzaldehyde is a fundamental reaction pathway. The enhanced electrophilicity of the carbonyl carbon, due to the fluorine substituents, facilitates the attack of various nucleophiles.
Mechanistically, the reaction proceeds via the attack of a nucleophile on the partially positive carbonyl carbon, leading to the formation of a tetrahedral intermediate. This intermediate is then typically protonated to yield the final alcohol product. While specific studies on this compound are not extensively documented, the behavior of similar fluorinated benzaldehydes suggests a high reactivity in these transformations. For instance, the synthesis of L-4,4-difluoroglutamic acid has been achieved through the nucleophilic addition of difluorinated nucleophiles to chiral α-aminoaldehydes, highlighting the utility of such reactions. nih.gov
A general representation of this reaction is as follows:
This compound + Nu⁻ → [Tetrahedral Intermediate] → Product
Where Nu⁻ represents a nucleophile.
Oxidation Pathways to Corresponding Carboxylic Acids
The aldehyde functionality of this compound can be readily oxidized to the corresponding carboxylic acid, 2,5-Difluoro-4-isopropoxybenzoic acid. This transformation is a common reaction for aldehydes and can be achieved using a variety of oxidizing agents.
Common oxidizing agents for this conversion include potassium permanganate (B83412) (KMnO₄), chromic acid (H₂CrO₄), and milder reagents like silver oxide (Ag₂O). The reaction mechanism typically involves the formation of a hydrate (B1144303) from the aldehyde in the presence of water, which is then oxidized. The electron-withdrawing nature of the fluorine atoms may influence the reaction rate, though specific kinetic studies on this compound are not widely available. Studies on other substituted benzaldehydes have shown that electron-withdrawing groups can facilitate this oxidation. researchgate.net
| Oxidizing Agent | Typical Reaction Conditions | Product |
| Potassium Permanganate (KMnO₄) | Basic aqueous solution, heat | 2,5-Difluoro-4-isopropoxybenzoic acid |
| Chromic Acid (H₂CrO₄) | Jones reagent (CrO₃, H₂SO₄, acetone) | 2,5-Difluoro-4-isopropoxybenzoic acid |
| Silver Oxide (Ag₂O) | Tollen's reagent (ammoniacal AgNO₃) | 2,5-Difluoro-4-isopropoxybenzoic acid |
Reduction Methodologies to Aldehyde-Derived Alcohols
Reduction of the aldehyde group in this compound yields the corresponding primary alcohol, (2,5-Difluoro-4-isopropoxyphenyl)methanol. This can be accomplished using various reducing agents.
Common reagents for this reduction include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). Sodium borohydride is a milder reagent and is often preferred for its selectivity for aldehydes and ketones. LiAlH₄ is a more powerful reducing agent and will also reduce other functional groups if present. Catalytic hydrogenation over metal catalysts such as palladium, platinum, or nickel is also an effective method. Recent studies on substituted benzaldehydes have explored electrochemical reduction methods, indicating that electron-donating groups can promote hydrogenolysis, while electron-withdrawing groups favor hydrogenation to the alcohol. bohrium.comacs.orgnih.gov
| Reducing Agent | Typical Reaction Conditions | Product |
| Sodium Borohydride (NaBH₄) | Methanol or Ethanol, room temperature | (2,5-Difluoro-4-isopropoxyphenyl)methanol |
| Lithium Aluminum Hydride (LiAlH₄) | Anhydrous ether or THF, followed by aqueous workup | (2,5-Difluoro-4-isopropoxyphenyl)methanol |
| Catalytic Hydrogenation (H₂/Pd, Pt, or Ni) | Pressurized H₂ gas, suitable solvent | (2,5-Difluoro-4-isopropoxyphenyl)methanol |
Condensation Reactions Leading to Imine and Schiff Base Formation
This compound can undergo condensation reactions with primary amines to form imines, also known as Schiff bases. This reaction involves the nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration.
The reaction is typically catalyzed by an acid or can proceed under neutral conditions, sometimes with the removal of water to drive the equilibrium towards the product. The electronic effects of the substituents on the benzaldehyde ring can influence the rate of this reaction. Studies on the condensation of substituted benzaldehydes with various amines have shown that the reaction conditions, such as solvent polarity and temperature, can significantly affect the yield and stability of the resulting imines or intermediate hemiaminals. mdpi.com For instance, in the reaction of 2-nitrobenzaldehyde (B1664092) with 4-amino-3,5-dimethyl-1,2,4-triazole, apolar aprotic solvents favored the formation of the hemiaminal intermediate. mdpi.com
A general scheme for this reaction is:
This compound + R-NH₂ ⇌ [Hemiaminal Intermediate] → 2,5-Difluoro-4-isopropoxy-N-(R)-benzylidenamine + H₂O
Where R represents an alkyl or aryl group.
Aromatic Electrophilic and Nucleophilic Substitution Reactions
The substitution pattern on the aromatic ring of this compound creates a complex interplay of directing effects for further substitution reactions.
Regioselectivity Studies of Further Aromatic Substitution
Electrophilic Aromatic Substitution:
In electrophilic aromatic substitution, the directing effects of the existing substituents determine the position of the incoming electrophile.
Isopropoxy group (-O-iPr): This is a strongly activating, ortho, para-directing group due to its ability to donate electron density to the ring via resonance.
Fluorine atoms (-F): Fluorine is an electronegative atom and is deactivating through induction. However, due to its lone pairs, it is also an ortho, para-director through resonance.
Aldehyde group (-CHO): This is a deactivating, meta-directing group due to its electron-withdrawing inductive and resonance effects.
The positions on the ring are C1 (with CHO), C2 (-F), C3 (-H), C4 (-O-iPr), C5 (-F), and C6 (-H). The available positions for substitution are C3 and C6. The isopropoxy group at C4 strongly directs ortho to itself, which are positions C3 and C5. The fluorine at C2 directs ortho to C3 and para to C5. The fluorine at C5 directs ortho to C4 and C6. The aldehyde at C1 directs meta to C3 and C5.
Considering these effects, the most likely position for electrophilic attack is C3, which is ortho to the strongly activating isopropoxy group and meta to the deactivating aldehyde group. Position C6 is also a possibility, being ortho to a fluorine and ortho to the isopropoxy group, but likely less favored than C3.
Nucleophilic Aromatic Substitution:
Nucleophilic aromatic substitution (SNAr) is favored by the presence of strong electron-withdrawing groups. The two fluorine atoms on the ring activate it towards nucleophilic attack. The most likely sites for nucleophilic substitution would be the positions bearing the fluorine atoms, C2 and C5. The reaction proceeds via a Meisenheimer complex intermediate. The presence of the aldehyde group, another electron-withdrawing group, further facilitates this reaction. While specific studies on this compound are limited, research on related dihalogenated molecules demonstrates their utility in sequential nucleophilic substitution reactions. nih.gov
Cross-Coupling Reactions at Aromatic Halogen Sites (e.g., Suzuki-Miyaura Coupling)
The presence of two fluorine atoms on the aromatic ring of this compound significantly modulates its reactivity in cross-coupling reactions. The strong electron-withdrawing nature of the fluorine atoms is expected to influence the reactivity of the C-F bonds. While direct studies on the Suzuki-Miyaura coupling of this compound are not extensively documented in publicly available literature, the reactivity can be inferred from studies on similarly substituted aromatic fluorides.
The Suzuki-Miyaura reaction is a versatile method for the formation of carbon-carbon bonds, typically involving the palladium-catalyzed reaction of an organoboron compound with an organic halide or triflate. In the case of polyfluorinated aromatic compounds, the C-F bond can be activated for cross-coupling, although this generally requires more forcing conditions compared to the corresponding chlorides, bromides, or iodides. The reactivity of the C-F bond is dependent on its position relative to other substituents.
For this compound, the fluorine at the 2-position is ortho to the aldehyde group, while the fluorine at the 5-position is meta. The aldehyde group, being electron-withdrawing, will further activate the ring towards nucleophilic attack, a key step in some proposed mechanisms for C-F activation. It is plausible that selective coupling at one of the fluorine sites could be achieved under carefully controlled conditions.
Research on related difluorinated aromatic compounds has demonstrated the feasibility of Suzuki-Miyaura couplings. For instance, studies on other difluorinated systems have shown that the choice of palladium catalyst, ligand, base, and solvent system is crucial for achieving successful C-F bond activation and cross-coupling.
Table 1: Hypothetical Suzuki-Miyaura Reaction Conditions for this compound based on Analogous Systems
| Parameter | Condition | Rationale/Reference |
| Catalyst | Pd(OAc)₂, Pd₂(dba)₃ | Commonly used palladium precursors for cross-coupling reactions. |
| Ligand | Buchwald-type phosphine (B1218219) ligands (e.g., SPhos, XPhos) | These bulky, electron-rich ligands are known to facilitate the challenging oxidative addition of aryl fluorides. |
| Base | K₃PO₄, Cs₂CO₃ | Strong inorganic bases are often required to promote the transmetalation step and facilitate the catalytic cycle. |
| Boronic Acid | Arylboronic acids, alkylboronic acids | The choice of boronic acid will determine the nature of the substituent introduced. |
| Solvent | Toluene, Dioxane, THF | Anhydrous, polar aprotic solvents are typically employed to ensure the stability of the catalyst and reactants. |
| Temperature | 80-120 °C | Elevated temperatures are generally necessary to overcome the high bond energy of the C-F bond. |
Kinetic and Thermodynamic Analyses of Key Transformations
A thorough understanding of the kinetic and thermodynamic parameters of a reaction is essential for its optimization and for elucidating its mechanism.
Determination of Reaction Rate Constants
To date, specific studies determining the reaction rate constants for transformations involving this compound have not been reported in the literature. However, general principles of chemical kinetics can be applied to hypothesize the factors that would influence the reaction rates.
For a potential Suzuki-Miyaura coupling, the rate of reaction would be dependent on the concentrations of the aryl fluoride, the boronic acid, the palladium catalyst, and the base. The rate law for such a reaction is often complex and can be determined through a series of experiments where the initial concentration of each reactant is varied independently.
The rate constant, k, would be influenced by several factors, including:
Temperature: As with most chemical reactions, an increase in temperature would lead to an increase in the rate constant, as described by the Arrhenius equation.
Catalyst and Ligand: The nature of the palladium catalyst and the ancillary ligand would have a profound effect on the rate of the oxidative addition step, which is often the rate-determining step in the cross-coupling of aryl fluorides.
Solvent: The polarity and coordinating ability of the solvent can influence the stability of intermediates and transition states, thereby affecting the reaction rate.
Investigation of Reaction Mechanisms and Intermediates
The mechanism of the Suzuki-Miyaura reaction is generally accepted to proceed through a catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.
In the context of this compound, the oxidative addition of the C-F bond to a low-valent palladium(0) species would be the initial and likely rate-determining step. The high bond dissociation energy of the C-F bond makes this step particularly challenging. The electron-withdrawing fluorine atoms and the aldehyde group would make the aromatic ring electron-deficient, which can facilitate the attack of the electron-rich palladium(0) catalyst.
Following oxidative addition, transmetalation would occur, where the organic group from the organoboron reagent is transferred to the palladium center, displacing the fluoride. This step is typically facilitated by the presence of a base.
The final step is reductive elimination , where the two organic groups on the palladium center couple and are eliminated from the metal, regenerating the palladium(0) catalyst and forming the desired C-C bond.
The investigation of reaction mechanisms and the detection of intermediates can be carried out using various techniques, including:
In-situ spectroscopy: Techniques such as NMR and IR spectroscopy can be used to monitor the reaction progress and potentially identify key intermediates.
Computational studies: Density Functional Theory (DFT) calculations can be employed to model the reaction pathway, calculate the energies of intermediates and transition states, and provide insights into the reaction mechanism.
While specific mechanistic studies on this compound are lacking, the general framework of the Suzuki-Miyaura catalytic cycle provides a robust model for understanding its potential reactivity in such transformations.
Derivatization Strategies and Applications As a Synthetic Intermediate
Precursor in the Synthesis of Fluorinated Aromatic Compounds
Fluorinated aromatic compounds are of great interest due to the unique properties that fluorine imparts to a molecule, such as increased metabolic stability, enhanced binding affinity, and altered electronic properties. 2,5-Difluoro-4-isopropoxybenzaldehyde serves as a readily available starting material for the introduction of this fluorinated and functionalized phenyl group into larger molecular frameworks.
The aldehyde functional group of this compound is a versatile handle for a wide array of chemical reactions. It can readily undergo transformations such as oxidations to a carboxylic acid, reductions to an alcohol, or participate in various carbon-carbon bond-forming reactions. These include, but are not limited to, Wittig reactions, Horner-Wadsworth-Emmons reactions, aldol (B89426) condensations, and Grignard additions. Through these reactions, the 2,5-difluoro-4-isopropoxyphenyl moiety can be incorporated into a diverse range of complex organic structures.
While direct synthesis of fluorinated diarylheptanoids from this compound is not prominently documented in available literature, its structure lends itself to such applications. Diarylheptanoids are a class of natural products with a variety of biological activities. The synthesis of novel, fluorinated analogues of these compounds is a key strategy in medicinal chemistry to improve their pharmacological profiles. The aldehyde group of this compound could be utilized in condensation reactions with a second aromatic ketone or aldehyde to construct the characteristic seven-carbon chain of the diarylheptanoid skeleton. The presence of the difluoro-isopropoxy substitution pattern would allow researchers to investigate the impact of these specific groups on the biological activity of the resulting diarylheptanoid analogues.
Role in the Design and Synthesis of Research Probes
The development of chemical probes is essential for understanding biological processes at a molecular level. The unique substitution of this compound makes it a candidate for the synthesis of such probes.
Structure-activity relationship (SAR) studies are fundamental to the process of drug development. By systematically modifying the structure of a lead compound and assessing the impact on its biological activity, medicinal chemists can identify the key molecular features responsible for its therapeutic effects. The availability of this compound allows for the synthesis of a series of analogues where the 2,5-difluoro-4-isopropoxyphenyl group is incorporated. This enables researchers to probe the importance of this specific substitution pattern for biological activity and to optimize the properties of a lead compound.
Contribution to Advanced Materials Science Research
The application of this compound in advanced materials science is an area of potential exploration. Fluorinated organic materials can exhibit unique optical and electronic properties, as well as enhanced thermal stability and chemical resistance. The aldehyde functionality allows for the incorporation of this fluorinated aromatic unit into polymers, liquid crystals, or other organic materials through various polymerization and condensation reactions. The specific substitution pattern may impart desirable properties for applications in areas such as organic electronics or advanced coatings, though specific research in this area is not yet widely reported.
Exploration as a Ligand in Coordination Polymer Synthesis
Coordination polymers, including metal-organic frameworks (MOFs), are materials constructed from metal ions or clusters linked together by organic molecules known as ligands. The properties of these materials are highly dependent on the structure of the organic ligand.
While specific research detailing the use of this compound as a primary ligand in coordination polymer synthesis is not extensively documented in publicly available literature, its molecular structure provides a basis for its potential in this area. The aldehyde functional group can be chemically modified, most commonly through a Schiff base condensation reaction with an amine-containing molecule. This reaction creates a new, larger ligand containing an imine (C=N) bond, which is an excellent coordination site for metal ions.
The resulting Schiff base ligand could then be reacted with various metal salts to self-assemble into coordination polymers. The fluorine substituents on the aromatic ring are highly electronegative and could influence the resulting framework's properties by participating in non-covalent interactions, such as hydrogen or halogen bonding, potentially impacting the framework's stability and pore environment. The bulky isopropoxy group could also play a role in directing the final topology of the coordination polymer.
Potential in the Development of Functional Organic Materials
The development of functional organic materials, such as those for electronic or optical applications, often relies on the precise design of molecular components. The this compound molecule possesses key features that make it a candidate for exploration as a building block in this field.
The combination of electron-withdrawing fluorine atoms and an electron-donating isopropoxy group on the benzaldehyde (B42025) ring creates a push-pull electronic system. This intrinsic polarity is a desirable characteristic for creating molecules with non-linear optical (NLO) properties or for use in dye-sensitized solar cells.
Derivatization of the aldehyde group is the primary pathway to incorporate this substituted ring into larger conjugated systems. For instance, condensation reactions like the Knoevenagel or Wittig reaction can extend the π-system of the molecule, a common strategy for tuning the absorption and emission of light. The resulting materials could be investigated for applications in organic light-emitting diodes (OLEDs) or as fluorescent sensors. The fluorine atoms can enhance properties such as thermal stability and solubility in organic solvents, which are crucial for the processability of materials. However, detailed studies realizing this potential for this compound specifically are not yet prevalent in scientific literature.
Compound Data
Below is a table summarizing the key chemical identifiers for the primary compound discussed in this article.
| Property | Value |
| Compound Name | This compound |
| CAS Number | 2121512-60-3 |
| Molecular Formula | C₁₀H₁₀F₂O₂ |
| Molecular Weight | 200.18 g/mol |
| Structure | Aromatic ring with one aldehyde, two fluoro, and one isopropoxy substituent. |
Advanced Spectroscopic and Computational Characterization Methodologies
High-Resolution Spectroscopic Techniques for Structural Elucidation and Conformational Analysis
High-resolution spectroscopy is indispensable for the unambiguous determination of a molecule's three-dimensional structure and electronic properties.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts (δ), coupling constants (J), and integration of the signals, the precise arrangement of atoms in 2,5-Difluoro-4-isopropoxybenzaldehyde can be determined.
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aldehydic proton, the aromatic protons, and the protons of the isopropoxy group. The aldehydic proton should appear as a singlet in the downfield region, typically around 9.8-10.1 ppm. The two aromatic protons will appear as doublets of doublets due to coupling with each other and with the adjacent fluorine atoms. The isopropoxy group will exhibit a septet for the methine proton (CH) and a doublet for the six equivalent methyl protons (CH₃).
¹³C NMR Spectroscopy: The carbon NMR spectrum provides information on all unique carbon atoms in the molecule. The carbonyl carbon of the aldehyde group is expected to have a chemical shift in the range of 185-195 ppm. The aromatic carbons will show complex splitting patterns due to C-F coupling. The carbons of the isopropoxy group will appear in the upfield region.
Predicted ¹H and ¹³C NMR Data for this compound
| Atom | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |
| Aldehyde (-CHO) | 9.95 (s, 1H) | 188.0 |
| Aromatic C-H (H-3) | 7.45 (dd, 1H) | 115.0 (d) |
| Aromatic C-H (H-6) | 7.20 (dd, 1H) | 110.0 (d) |
| Isopropoxy (-OCH(CH₃)₂) | 4.70 (sept, 1H) | 72.0 |
| Isopropoxy (-OCH(CH₃)₂) | 1.35 (d, 6H) | 22.0 |
| Aromatic C-F (C-2, C-5) | - | 155.0 (dd), 152.0 (dd) |
| Aromatic C-O (C-4) | - | 145.0 (dd) |
| Aromatic C-CHO (C-1) | - | 125.0 (dd) |
Note: s = singlet, d = doublet, dd = doublet of doublets, sept = septet. Chemical shifts are predicted and may vary depending on the solvent and experimental conditions.
Mass spectrometry is a key analytical technique used to determine the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecular ion, confirming the molecular formula. The fragmentation pattern observed in the mass spectrum offers valuable structural information.
For this compound (C₁₀H₁₀F₂O₂), the molecular ion peak [M]⁺ would be expected at an m/z corresponding to its monoisotopic mass. Common fragmentation pathways for benzaldehydes include the loss of the formyl radical (-CHO) and subsequent fragmentation of the substituent groups. The isopropoxy group may fragment through the loss of a propyl group or propene.
Predicted Mass Spectrometry Fragmentation Data for this compound
| Fragment Ion | Proposed Structure | Predicted m/z |
| [M]⁺ | [C₁₀H₁₀F₂O₂]⁺ | 200.06 |
| [M-H]⁺ | [C₁₀H₉F₂O₂]⁺ | 199.05 |
| [M-CHO]⁺ | [C₉H₉F₂O]⁺ | 171.06 |
| [M-C₃H₇]⁺ | [C₇H₃F₂O₂]⁺ | 157.01 |
| [M-C₃H₆]⁺ | [C₇H₄F₂O₂]⁺ | 158.02 |
Note: m/z values are for the most abundant isotope and are predicted.
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. Specific functional groups have characteristic vibrational frequencies, making these methods excellent for functional group identification.
For this compound, the most prominent peak in the IR spectrum is expected to be the strong C=O stretching vibration of the aldehyde group. The C-H stretching vibrations of the aromatic ring and the aliphatic isopropoxy group will also be present. C-F and C-O stretching vibrations will also give rise to characteristic bands.
Predicted IR and Raman Vibrational Frequencies for this compound
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Expected Intensity (IR) | Expected Intensity (Raman) |
| Aromatic C-H Stretch | 3100-3000 | Medium | Strong |
| Aliphatic C-H Stretch | 2980-2850 | Medium-Strong | Medium |
| Aldehyde C-H Stretch | 2850-2810, 2750-2710 | Weak (2 bands) | Medium |
| C=O Stretch (Aldehyde) | 1710-1685 | Strong | Medium |
| Aromatic C=C Stretch | 1600-1450 | Medium-Strong | Strong |
| C-F Stretch | 1250-1000 | Strong | Weak |
| C-O Stretch (Ether) | 1300-1200 | Strong | Medium |
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The presence of chromophores, such as the carbonyl group and the substituted benzene (B151609) ring in this compound, gives rise to characteristic absorption bands.
Two main types of electronic transitions are expected: the π → π* transition associated with the aromatic system and the n → π* transition of the carbonyl group. The π → π* transition is typically of high intensity, while the n → π* transition is of lower intensity. The substitution on the benzene ring will influence the wavelength of maximum absorption (λ_max).
Predicted UV-Vis Absorption Data for this compound
| Electronic Transition | Predicted λ_max (nm) | Typical Molar Absorptivity (ε, M⁻¹cm⁻¹) |
| π → π | ~260-280 | >10,000 |
| n → π | ~320-340 | <1,000 |
Note: λ_max values are predicted and can be influenced by the solvent. researchgate.net
Chromatographic Techniques for Purity Assessment and Reaction Monitoring
Chromatographic methods are essential for separating components of a mixture, allowing for the assessment of compound purity and the monitoring of reaction progress.
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of organic compounds. For a moderately polar compound like this compound, a reversed-phase HPLC method is highly suitable. electronicsandbooks.com
Purity Assessment: HPLC can be used to determine the purity of a synthesized batch of this compound. A pure sample should ideally show a single, sharp peak at a specific retention time under defined chromatographic conditions. The presence of other peaks would indicate impurities. The area of the main peak relative to the total area of all peaks can be used to quantify the purity.
Reaction Monitoring: HPLC is also an effective tool for monitoring the progress of a chemical reaction that synthesizes or consumes this compound. By taking small aliquots of the reaction mixture at different time intervals and analyzing them by HPLC, one can observe the disappearance of starting materials and the appearance of the product peak. This allows for the optimization of reaction conditions such as temperature, time, and catalyst loading.
Typical HPLC Parameters for Analysis
| Parameter | Condition |
| Column | C18 reversed-phase (e.g., 4.6 x 250 mm, 5 µm) |
| Mobile Phase | Isocratic or gradient mixture of acetonitrile (B52724) and water |
| Detector | UV detector set at a λ_max of the compound (e.g., 270 nm) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
Gas Chromatography (GC) for Volatile Product Analysis
Gas Chromatography (GC) is a cornerstone technique for separating and analyzing volatile and semi-volatile compounds. For a substance like this compound, GC, particularly when coupled with a detector like a Mass Spectrometer (GC-MS), is invaluable for assessing purity and identifying any volatile byproducts or impurities from its synthesis or degradation.
The analysis of aldehydes by GC can sometimes be challenging due to their polarity and potential for thermal instability. nih.govresearchgate.net To overcome these issues, derivatization is a common strategy. nih.gov A reagent such as O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA) can be used to convert the aldehyde into a more stable and readily analyzable oxime derivative. sigmaaldrich.comjst.go.jp This process not only improves chromatographic performance but also enhances detection sensitivity, especially with an electron-capture detector (ECD) or mass spectrometry. researchgate.netsigmaaldrich.com
When analyzing aromatic compounds, the choice of the GC column is critical. A mid-polarity column, such as one with a 50% diphenyl / 50% dimethylpolysiloxane stationary phase, is often effective for separating isomers and related aromatic species. nih.gov The temperature program would be optimized to ensure good resolution between the main compound and any potential impurities.
Illustrative GC Parameters:
Below is a hypothetical table of GC parameters that could be used for the analysis of this compound, based on general methods for aromatic aldehydes. jst.go.jpnih.gov
| Parameter | Value |
| Column | SLB™-5ms (30 m x 0.25 mm I.D. x 0.25 µm df) |
| Inlet Temperature | 250 °C |
| Carrier Gas | Helium |
| Oven Program | 60 °C (hold 2 min), ramp 10 °C/min to 300 °C (hold 10 min) |
| Detector | Mass Spectrometer (MS) |
| Derivatization | Optional: PFBHA |
Note: This data is illustrative and represents typical starting conditions for method development for a compound of this type.
Theoretical and Computational Chemistry Approaches
Computational chemistry provides a powerful lens for understanding the intrinsic properties of molecules at an atomic level. For this compound, these methods can predict its structure, reactivity, and dynamic behavior, complementing experimental data.
Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure (electron distribution, orbital energies) of molecules. nih.gov By applying DFT, one can predict a wide range of properties for this compound, including its optimized geometry, vibrational frequencies (to compare with IR spectroscopy), and electronic properties that govern its reactivity.
For substituted benzaldehydes, DFT calculations can elucidate the effects of substituents (in this case, two fluorine atoms and an isopropoxy group) on the electron density of the aromatic ring and the carbonyl group. nih.govcanterbury.ac.uk This is crucial for predicting the regioselectivity of reactions like electrophilic aromatic substitution or nucleophilic attack at the carbonyl carbon. acs.org Calculations can determine key parameters such as HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies, which are fundamental to understanding chemical reactivity and electronic transitions. scispace.com
Illustrative DFT-Calculated Properties:
The following table presents hypothetical results from a DFT calculation on a substituted benzaldehyde (B42025), illustrating the type of data that would be obtained for this compound.
| Property | Predicted Value | Significance |
| HOMO Energy | -6.5 eV | Relates to the ability to donate electrons (nucleophilicity) |
| LUMO Energy | -1.8 eV | Relates to the ability to accept electrons (electrophilicity) |
| HOMO-LUMO Gap | 4.7 eV | Indicates electronic stability and resistance to excitation |
| Dipole Moment | 2.5 D | Quantifies the overall polarity of the molecule |
Note: These values are for illustrative purposes and are representative of what would be calculated for a substituted benzaldehyde using a common DFT functional like B3LYP.
While DFT provides static pictures of a molecule, Molecular Dynamics (MD) simulations allow for the exploration of its dynamic behavior over time. rsc.org An MD simulation calculates the forces between atoms and uses them to model their movements, providing a view of the molecule's flexibility and conformational preferences. nih.gov
For this compound, a key area of interest would be the rotational freedom of the isopropoxy group and the aldehyde group relative to the benzene ring. rsc.org The isopropoxy group, in particular, can adopt various conformations, and MD simulations can map the energy landscape associated with these different arrangements. rsc.orgmdpi.com This is important because the dominant conformation can influence the molecule's packing in a solid state and its interactions with other molecules in solution. nih.gov Studies on related aromatic ethers have used MD to understand how molecular flexibility and intermolecular interactions influence physical properties like glass transition temperature. rsc.orgmdpi.com
Computational modeling, again primarily using DFT, can be used to map out the entire pathway of a chemical reaction, from reactants to products, through transition states. researchgate.net This provides a detailed, step-by-step understanding of the reaction mechanism and allows for the calculation of activation energies, which determine the reaction rate. scispace.comresearchgate.net
For instance, one could model the reaction of this compound with a nucleophile. The calculations would identify the transition state structure for the nucleophilic attack on the carbonyl carbon. nih.govcanterbury.ac.uk The computed free energy barrier for this step would indicate how readily the reaction proceeds. researchgate.net Such studies have been performed on benzaldehyde derivatives to understand mechanisms like deoxyfluorination or the formation of Schiff bases, revealing the rate-determining steps and the influence of substituents on the reaction's energy profile. nih.govresearchgate.net
Illustrative Reaction Energy Profile Data:
The table below provides a hypothetical energy profile for a reaction involving a substituted benzaldehyde, as would be determined by computational modeling.
| Species | Relative Free Energy (kcal/mol) | Description |
| Reactants | 0.0 | Starting materials (e.g., Benzaldehyde + Nucleophile) |
| Transition State 1 (TS1) | +15.2 | Energy barrier for the initial nucleophilic attack |
| Intermediate | -5.8 | Tetrahedral intermediate formed after nucleophilic attack |
| Transition State 2 (TS2) | +10.5 | Energy barrier for proton transfer or leaving group departure |
| Products | -20.1 | Final products of the reaction |
Note: This data is a representative example illustrating the energetic landscape of a multi-step reaction involving a benzaldehyde derivative.
Comparative Studies with Structural Analogues of 2,5 Difluoro 4 Isopropoxybenzaldehyde
Influence of Fluorine Substitution Pattern on Reactivity and Synthetic Utility
When comparing 2,5-Difluoro-4-isopropoxybenzaldehyde with a hypothetical analogue like 3,5-Difluoro-4-isopropoxybenzaldehyde, the proximity of the fluorine atoms to the aldehyde group is a key determinant of reactivity.
This compound : The fluorine at position 2 is ortho to the aldehyde group. Its strong inductive effect significantly enhances the electrophilicity of the carbonyl carbon. The fluorine at position 5 (meta to the aldehyde) also contributes an inductive pull, further activating the aldehyde.
3,5-Difluoro-4-isopropoxybenzaldehyde : In this isomer, both fluorine atoms are meta to the aldehyde group. While they still exert a significant inductive electron-withdrawing effect, it is generally less pronounced at the carbonyl carbon compared to an ortho-substituent. Consequently, this compound is expected to be more reactive towards nucleophiles.
This difference in reactivity can be quantified using Hammett substituent constants (σ), which measure the electronic effect of a substituent on a reaction center. researchgate.netnih.gov Electron-withdrawing groups have positive σ values, and a more positive value correlates with a greater rate enhancement for reactions where a negative charge develops in the transition state, such as nucleophilic addition to an aldehyde. researchgate.net The ortho-fluoro substituent in the 2,5-difluoro isomer would contribute to a higher effective σ value relative to the aldehyde group than the meta-fluoro substituents in the 3,5-difluoro isomer, predicting higher reactivity. researchgate.net
The synthetic utility is directly tied to this reactivity. For instance, in condensation reactions like the Knoevenagel or Claisen-Schmidt condensations, the increased electrophilicity of this compound would likely lead to faster reaction rates and potentially higher yields compared to its 3,5-difluoro analogue under identical conditions.
Table 1: Predicted Relative Reactivity of Difluoro-4-isopropoxybenzaldehyde Isomers in Nucleophilic Addition
| Compound | Fluorine Positions (relative to CHO) | Key Electronic Effects | Predicted Reactivity |
|---|---|---|---|
| This compound | ortho, meta | Strong -I effect from ortho F; Moderate -I effect from meta F | Higher |
| 3,5-Difluoro-4-isopropoxybenzaldehyde | meta, meta | Moderate -I effect from both meta F atoms | Lower |
Impact of Isopropoxy Group Position on Molecular Properties and Transformations
In This compound , the isopropoxy group is para to the aldehyde. In this position, its electron-donating resonance effect is maximized, directly opposing the electron-withdrawing effects of the fluorine atoms. This electronic tug-of-war modulates the reactivity.
If we consider a hypothetical isomer such as 2,5-Difluoro-3-isopropoxybenzaldehyde , the isopropoxy group would be meta to the aldehyde. In the meta position, the +R effect does not extend to the aldehyde group, and its influence would be primarily a weaker -I effect. This would result in a significantly more electrophilic, and therefore more reactive, aldehyde compared to the 4-isopropoxy isomer.
Table 2: Predicted Impact of Isopropoxy Group Position on Benzaldehyde (B42025) Properties
| Compound Isomer | Isopropoxy Position (relative to CHO) | Key Electronic Effects on Aldehyde | Predicted Electrophilicity |
|---|---|---|---|
| This compound | para | Strong +R (donating), Weak -I (withdrawing) | Lower |
| 2,5-Difluoro-3-isopropoxybenzaldehyde | meta | Weak -I (withdrawing) only | Higher |
Comparison with Related Fluorobenzaldehydes in Organic Synthesis
Fluorinated benzaldehydes are valuable building blocks in organic synthesis, particularly for preparing heterocyclic compounds used in medicinal chemistry and materials science. rsc.org A prominent application is the Friedländer annulation , a classic method for synthesizing quinolines by reacting a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group. nih.gov
The reactivity of the benzaldehyde component is crucial for the success of the Friedländer synthesis and other multicomponent reactions. researchgate.netrsc.org Generally, electron-withdrawing groups on the benzaldehyde, such as fluorine, facilitate the initial condensation step.
Monofluorobenzaldehydes (e.g., 4-Fluorobenzaldehyde) : These are commonly used and provide a baseline for reactivity. The single fluorine atom activates the aldehyde for nucleophilic attack compared to unsubstituted benzaldehyde. hit2lead.com
Difluorobenzaldehydes (e.g., 2,4-Difluorobenzaldehyde, this compound) : The presence of a second fluorine atom generally increases reactivity further. The substitution pattern is key. An ortho-fluoro group, as in 2,4-difluorobenzaldehyde, makes the aldehyde particularly reactive. nih.gov In this compound, this high reactivity is tempered by the electron-donating isopropoxy group, allowing for a more modulated reactivity profile which can be advantageous in preventing side reactions.
Trifluoromethylbenzaldehydes (e.g., 4-(Trifluoromethyl)benzaldehyde) : The -CF3 group is a very powerful electron-withdrawing group. Benzaldehydes with this substituent are highly electrophilic and reactive in condensation reactions. thermofisher.com
In multicomponent reactions that lead to complex structures like pyrimido[4,5-b]quinolines, the choice of aldehyde is critical for the reaction's efficiency. rsc.org While highly activated aldehydes like those with nitro or trifluoromethyl groups often give high yields, moderately activated aldehydes like this compound can offer a balance between reactivity and selectivity, minimizing polymerization or undesired side products that can occur with hyper-reactive substrates. This makes it a valuable and tunable component in the synthesis of complex, highly substituted aromatic systems. rsc.org
Table 3: General Reactivity Comparison of Fluorinated Benzaldehydes in Synthesis
| Benzaldehyde Derivative | Key Substituents | General Electronic Effect on Aldehyde | Typical Application |
|---|---|---|---|
| 4-Fluorobenzaldehyde | -F (para) | Activating | General purpose fluorinated building block |
| 2,4-Difluorobenzaldehyde | -F (ortho, para) | Strongly Activating | Synthesis of fluorinated heterocycles |
| This compound | -F (ortho, meta), -O-iPr (para) | Moderately Activating (tuned) | Synthesis of complex, substituted heterocycles |
| 4-(Trifluoromethyl)benzaldehyde | -CF₃ (para) | Very Strongly Activating | Used where high electrophilicity is required |
Future Research Directions and Interdisciplinary Potential
Development of More Efficient and Sustainable Synthesis Strategies
Currently, the synthesis of 2,5-Difluoro-4-isopropoxybenzaldehyde is likely to follow conventional multi-step organic synthesis routes. A key area for future research will be the development of more efficient and sustainable methods for its production. This could involve:
C-H Activation: A forward-looking approach would be the direct C-H functionalization of a simpler precursor, such as 1,4-difluoro-2-isopropoxybenzene. This would reduce the number of synthetic steps, minimize waste, and improve atom economy.
Photocatalysis and Electrochemical Synthesis: These modern synthetic techniques could offer milder reaction conditions and alternative reactivity pathways, potentially leading to higher yields and selectivity.
Exploration of Novel Derivatization Pathways for Emerging Applications
The aldehyde functional group is a versatile handle for a wide array of chemical transformations. Future research will undoubtedly focus on leveraging this reactivity to synthesize novel derivatives of this compound for various applications. Potential derivatization pathways to be explored include:
Reductive Amination: To produce a range of substituted benzylamines. These compounds are common scaffolds in medicinal chemistry and could be investigated for biological activity.
Wittig and Horner-Wadsworth-Emmons Reactions: To form substituted styrenes. The fluorine and isopropoxy groups would likely impart unique electronic and physical properties to these olefinic products, making them of interest for polymer and materials science.
Condensation Reactions: With active methylene (B1212753) compounds to generate a variety of scaffolds, such as chalcones or other Michael acceptors, which are valuable intermediates in organic synthesis.
A summary of potential derivatization reactions is presented below:
| Reaction Type | Reactant | Potential Product Class |
| Reductive Amination | Primary/Secondary Amines | Substituted Benzylamines |
| Wittig Reaction | Phosphonium Ylides | Substituted Styrenes |
| Knoevenagel Condensation | Active Methylene Compounds | Substituted Alkenes |
| Aldol (B89426) Condensation | Ketones/Aldehydes | α,β-Unsaturated Carbonyls |
Integration into Automated Synthesis Platforms and Flow Chemistry
The development of automated synthesis platforms and the adoption of flow chemistry are revolutionizing chemical research and production. This compound could be a valuable building block in these systems.
Flow Chemistry: The precise control over reaction parameters (temperature, pressure, stoichiometry) offered by flow reactors could enable the safe and efficient execution of reactions that are difficult to control in batch, such as certain fluorination or nitration reactions on the aromatic ring. The synthesis and subsequent derivatization of this compound could be streamlined into a continuous process.
Automated Synthesis: As a readily functionalizable molecule, it could be incorporated into the workflows of automated platforms for the rapid generation of compound libraries. This would accelerate the discovery of new molecules with desired properties, for instance, in drug discovery or materials science screening programs.
Potential in Hybrid Material Design and Supramolecular Chemistry Research
The electronic properties conferred by the difluoro substitution pattern, combined with the potential for hydrogen bonding and other non-covalent interactions, make this compound and its derivatives interesting candidates for materials science.
Liquid Crystals: The rod-like shape and polarity of certain derivatives could lead to the discovery of new liquid crystalline materials. The fluorine atoms can enhance mesophase stability and tune the dielectric anisotropy, which are critical parameters for display technologies.
Organic Electronics: Derivatives could be investigated as components in organic light-emitting diodes (OLEDs) or organic field-effect transistors (OFETs). The fluorine substituents can lower the LUMO energy level, which is often a desirable trait for n-type organic semiconductors.
Supramolecular Assemblies: The aldehyde group can be converted into functionalities capable of directing self-assembly, such as carboxylic acids or hydrogen-bonding motifs. The fluorine atoms can also participate in halogen bonding, providing an additional tool for controlling the formation of complex, ordered supramolecular structures like gels, nanotubes, or porous frameworks.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2,5-Difluoro-4-isopropoxybenzaldehyde, and how do reaction conditions influence yield?
- Methodological Answer : A plausible synthesis involves introducing the isopropoxy group via nucleophilic aromatic substitution. For example, 2,5-difluoro-4-hydroxybenzaldehyde (precursor) can react with isopropyl bromide under basic conditions (e.g., K₂CO₃ in DMF at 80–100°C). Monitoring reaction progress via HPLC or TLC is critical to optimize substitution efficiency. Purity of the precursor (>97.0% by HPLC, as seen in analogous compounds) significantly impacts yield . Alternative routes may involve Friedel-Crafts alkylation, but steric hindrance from fluorine substituents may necessitate high-temperature or microwave-assisted conditions.
Q. What analytical techniques are most reliable for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : ¹H/¹³C NMR confirms substitution patterns (e.g., fluorine-induced splitting in aromatic protons) and isopropoxy group integration.
- GC-MS/HPLC : Used for purity assessment (>97.0% GC purity is typical for fluorinated benzaldehydes ).
- FT-IR : Verifies aldehyde C=O stretch (~1700 cm⁻¹) and ether C-O vibrations (~1100 cm⁻¹).
Cross-validation with elemental analysis (C, H, F) is advised to resolve ambiguities in complex spectra.
Q. How should this compound be stored to ensure stability?
- Methodological Answer : Store at 0–6°C under inert atmosphere (argon/nitrogen) to prevent oxidation of the aldehyde group. Fluorinated benzaldehydes are prone to sublimation; sealed amber vials are recommended. Purity degradation (>3% over 6 months) may occur if exposed to moisture, necessitating periodic reanalysis via GC .
Advanced Research Questions
Q. How can this compound be utilized in heterocyclic synthesis, and what challenges arise from fluorine substituents?
- Methodological Answer : This aldehyde serves as a precursor for benzimidazoles or Schiff bases. For example, condensation with o-phenylenediamine derivatives in DMF at 120°C under nitrogen (analogous to benzimidazole synthesis ) forms fluorinated heterocycles. Challenges include:
- Electron-withdrawing effects : Fluorine reduces aldehyde reactivity, requiring activated amines or Lewis acid catalysts (e.g., ZnCl₂).
- Steric hindrance : Isopropoxy and fluorine groups may slow cyclization; microwave-assisted synthesis can improve kinetics.
Monitor reaction progress via LC-MS to identify intermediates and byproducts.
Q. What strategies resolve contradictions in reported physicochemical data (e.g., melting point discrepancies)?
- Methodological Answer : Discrepancies may arise from polymorphic forms or impurities. For example, melting points vary with crystallization solvents (e.g., ethanol vs. hexane). To address this:
- Perform DSC analysis to confirm polymorph transitions.
- Repurify via recrystallization (e.g., using ethyl acetate/hexane) and compare with literature values for analogous compounds (e.g., 2,6-difluoro-4-hydroxybenzaldehyde, mp 68–70°C ).
Cross-reference purity data (GC/HPLC) from multiple batches to isolate analytical artifacts .
Q. How does the electronic effect of fluorine substituents influence the aldehyde’s reactivity in cross-coupling reactions?
- Methodological Answer : Fluorine’s strong electron-withdrawing nature deactivates the aromatic ring, reducing susceptibility to electrophilic substitution. However, the aldehyde group can participate in Ullmann or Suzuki-Miyaura couplings if protected (e.g., as an acetal). For example:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
